Tosyl-L-asparagine

Descripción general

Descripción

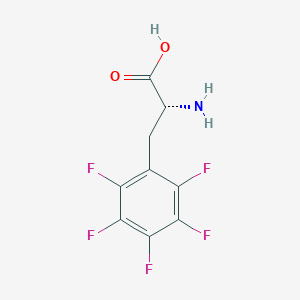

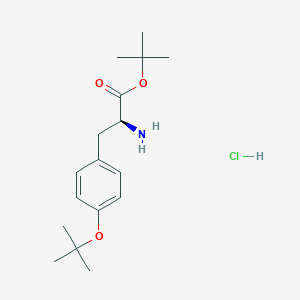

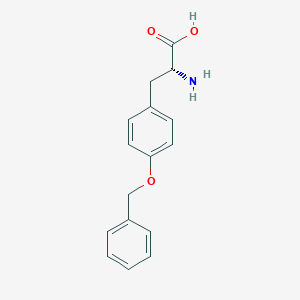

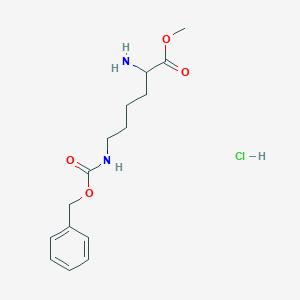

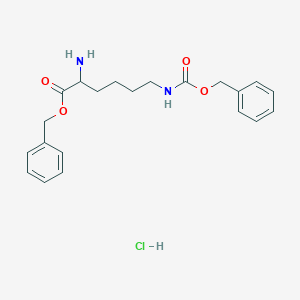

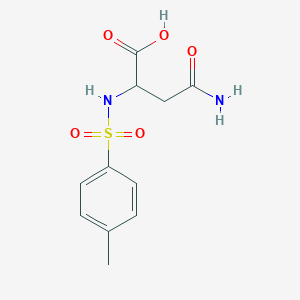

Tosyl-L-asparagine is a biochemical used for proteomics research . It has a molecular weight of 287.34 and a molecular formula of C11H17N3O4S . It is a solid substance that is soluble in DMSO and warm water .

Synthesis Analysis

L-asparaginase, an enzyme that catalyzes the degradation of asparagine, is produced by various organisms, including bacteria, fungi, algae, plants, and mammals . The enzyme asparagine synthetase produces asparagine, AMP, glutamate, and pyrophosphate from aspartate, glutamine, and ATP . Asparagine synthetase uses ATP to activate aspartate, forming β-aspartyl-AMP . Glutamine donates an ammonium group, which reacts with β-aspartyl-AMP to form asparagine and free AMP .Molecular Structure Analysis

The Tosyl-L-asparagine molecule contains a total of 33 bonds . There are 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amide, 1 hydroxyl group, and 1 sulfonamide .Chemical Reactions Analysis

L-asparaginase catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This ability to inhibit protein biosynthesis in lymphoblasts makes L-asparaginase a useful tool in the treatment of acute lymphoblastic leukemia (ALL) .Physical And Chemical Properties Analysis

Tosyl-L-asparagine is a solid substance that is soluble in DMSO and warm water . It has a melting point of 169-170°C (lit.) (dec.) .Aplicaciones Científicas De Investigación

1. Cancer Therapy: Acute Lymphoblastic Leukemia (ALL) Treatment

Safety And Hazards

Asparaginase, from which Tosyl-L-asparagine is derived, can cause hypersensitivity reactions in patients . Other side effects include skin rashes, mild allergic and anaphylactic reactions, pancreatitis, thrombosis, fever, hepatic insufficiency, hyperammonemia, coagulation abnormalities, as well as increases in blood glucose and uric acid concentrations .

Direcciones Futuras

There are ongoing efforts to improve the utilization of asparaginase therapy . For example, a PASylated Erwinia asparaginase is currently in the pre-clinical pipeline for Jazz pharmaceuticals, offering hope for a long-acting Erwinia asparaginase in the future . Another possible strategy to overcome issues with hypersensitivity that has shown promise is encapsulation of L-asparaginase in donor-derived erythrocytes (eryaspase) .

Propiedades

IUPAC Name |

(2S)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCCSZRICJFBSI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tosyl-L-asparagine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.